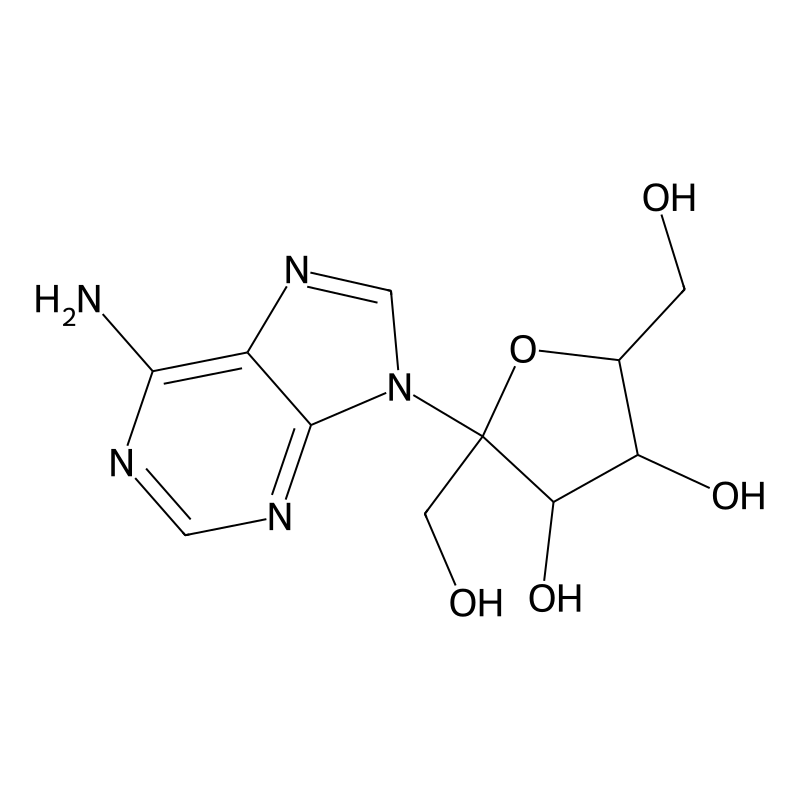

6-Amino-9-D-psicofuranosylpurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-9-D-psicofuranosylpurine is a purine derivative that exhibits significant biological activity, particularly as an antibiotic. This compound features a unique structure characterized by the presence of an amino group at the 6-position and a D-psicofuranosyl moiety at the 9-position. Its molecular formula is , with a molecular weight of approximately 297.27 g/mol . The compound has been isolated from various strains of Streptomyces, suggesting its natural occurrence and potential therapeutic applications .

The chemical reactivity of 6-amino-9-D-psicofuranosylpurine is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for modifications that can enhance its biological properties.

- Acid-Base Reactions: The amino group can act as a base, while the furanosyl ring may undergo protonation under acidic conditions.

- Hydrolysis: The glycosidic bond between the purine and the D-psicofuranosyl moiety can be hydrolyzed, leading to the release of the free purine base.

These reactions are essential for understanding how modifications to the compound can affect its biological activity and stability.

6-Amino-9-D-psicofuranosylpurine has demonstrated notable antibiotic properties, particularly against certain bacterial strains. It acts by inhibiting bacterial growth, which is attributed to its structural similarity to nucleotides, allowing it to interfere with nucleic acid synthesis . Additionally, studies indicate that this compound may have potential antiviral and anticancer activities, although further research is needed to elucidate these effects fully.

Several methods have been developed for synthesizing 6-amino-9-D-psicofuranosylpurine:

- Natural Extraction: Isolation from Streptomyces species, particularly Streptomyces hygroscopicus, has been a primary method of obtaining this compound .

- Chemical Synthesis: Laboratory synthesis involves reactions starting from simpler purines and sugar derivatives. For example, one approach includes using the mercury salt of 6-amino purine in reaction with sugar derivatives under controlled conditions .

- Modification of Existing Compounds: Chemical modifications of related purine compounds have also been explored to generate 6-amino-9-D-psicofuranosylpurine.

The primary applications of 6-amino-9-D-psicofuranosylpurine are in the fields of medicine and pharmacology:

- Antibiotic Development: Its efficacy against bacteria makes it a candidate for developing new antibiotics.

- Research Tool: As a purine analog, it serves as a valuable tool in biochemical research for studying nucleic acid metabolism.

- Potential Therapeutics: Ongoing research aims to explore its use in treating viral infections and cancer therapies.

Interaction studies have focused on how 6-amino-9-D-psicofuranosylpurine interacts with various biomolecules:

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in nucleotide synthesis, which could contribute to its antibiotic properties .

- Binding Affinity: Investigations into its binding affinity with DNA and RNA polymerases are ongoing, aiming to understand its mechanism of action at the molecular level.

Several compounds share structural similarities with 6-amino-9-D-psicofuranosylpurine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Amino-purine | Basic purine structure | Lacks sugar moiety; primarily used in nucleic acid synthesis studies. |

| 9-(β-D-Ribofuranosyl)adenine | Contains ribose instead of psicose | More commonly studied for antiviral properties. |

| 2-Amino-6-(β-D-ribofuranosyl)purine | Similar amino group | Exhibits different biological activities; more potent against certain viruses. |

| Psicofuranine | Closely related antibiotic | Known for broader antibacterial spectrum; less studied than 6-amino derivative. |

Uniqueness

The uniqueness of 6-amino-9-D-psicofuranosylpurine lies in its specific combination of an amino group and a D-psicofuranosyl moiety, which enhances its biological activity compared to other purines. This structural configuration allows it to effectively mimic nucleotide structures while potentially offering improved therapeutic profiles against resistant bacterial strains.